molecular formula C12H9ClN2 B1418303 4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile CAS No. 1017788-74-7

4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile

Cat. No. B1418303
M. Wt: 216.66 g/mol
InChI Key: HIFHCXDNISNCMS-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile (4-Cl-6,7-Me-Q-CN) is an organic compound that is used in scientific research applications. It is a heterocyclic compound containing a nitrogen atom in the ring and is a member of the quinoline family. 4-Cl-6,7-Me-Q-CN is a colorless solid that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). It has a low melting point of 54 °C and a boiling point of 224 °C.

Scientific Research Applications

Spectroscopic Characterization and Computational Studies

The spectroscopic characterization and computational studies of compounds related to 4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile have been a focus of research. Studies have examined the molecular structure, spectroscopic characteristics (FT-IR, NMR, UV-Vis), and computational analyses such as DFT and TD-DFT calculations. These analyses help in understanding the electronic structure, charge distribution, and potential biological applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photovoltaic Properties and Device Fabrication

Research has been conducted on the photovoltaic properties of quinoline derivatives, including those structurally similar to 4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile. These studies focus on the fabrication of organic-inorganic photodiode devices using such compounds, exploring their electrical properties, energy band diagrams, and photovoltaic performance under various conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoline derivatives have been studied for their corrosion inhibition properties. Investigations involve assessing their efficiency as corrosion inhibitors for metals in acidic environments, using techniques like electrochemical impedance spectroscopy, potentiodynamic polarization, and surface analysis (Singh, Srivastava, & Quraishi, 2016); (Erdoğan et al., 2017).

Synthesis and Characterization

The synthesis of new quinoline compounds, including those related to 4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile, and their characterization through various spectrometric techniques form a significant area of research. These studies aid in understanding the structural aspects and potential applications of these compounds in various fields (You Qidong, 2009).

properties

IUPAC Name

4-chloro-6,7-dimethylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-7-3-10-11(4-8(7)2)15-6-9(5-14)12(10)13/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFHCXDNISNCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1C)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-dimethylquinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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